molecular formula C13H19N3O2S B2508691 N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923113-64-8

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2508691
CAS No.: 923113-64-8
M. Wt: 281.37
InChI Key: GORAZROXSOUYNB-UHFFFAOYSA-N
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Description

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound characterized by its unique thiazole and cyclopropane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.

    Attachment of the Butylamino Group:

    Formation of the Cyclopropane Carboxamide: The final step involves the formation of the cyclopropane carboxamide moiety, which can be synthesized by reacting a cyclopropane carboxylic acid derivative with the thiazole intermediate under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering new avenues for the treatment of diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions, given its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The butylamino group may enhance the compound’s binding affinity, while the cyclopropane carboxamide moiety could contribute to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxylic acid share structural similarities.

    Cyclopropane Carboxamides: Compounds such as cyclopropane-1-carboxamide and cyclopropane-1-carboxylic acid derivatives are structurally related.

Uniqueness

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to the combination of its thiazole and cyclopropane moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-2-3-6-14-11(17)7-10-8-19-13(15-10)16-12(18)9-4-5-9/h8-9H,2-7H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORAZROXSOUYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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